
5-Methyltetrahydrofuran-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyltetrahydrofuran-2,3,4-triol is an organic compound with the molecular formula C(5)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring a methyl group and three hydroxyl groups attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofuran-2,3,4-triol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylfuran.
Hydroxylation: The furan ring undergoes hydroxylation at the 2, 3, and 4 positions. This can be achieved using reagents like osmium tetroxide (OsO(_4)) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Reduction: The intermediate product is then reduced to form the tetrahydrofuran ring. This step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts for selective hydroxylation is also explored to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
5-Methyltetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH(_4), sodium borohydride (NaBH(_4)).
Substitution: SOCl(_2), phosphorus tribromide (PBr(_3)).
Major Products
Oxidation: 5-Methyltetrahydrofuran-2,3,4-trione.
Reduction: 5-Methyltetrahydrofuran.
Substitution: 5-Methyl-2,3,4-trichlorotetrahydrofuran.
科学的研究の応用
5-Methyltetrahydrofuran-2,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用機序
The mechanism of action of 5-Methyltetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
類似化合物との比較
Similar Compounds
Tetrahydrofuran-2,3,4-triol: Lacks the methyl group at the 5-position.
5-Methyltetrahydrofuran-2,3-diol: Lacks one hydroxyl group compared to 5-Methyltetrahydrofuran-2,3,4-triol.
5-Methyltetrahydrofuran-2,4-diol: Another derivative with different hydroxylation pattern.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
特性
IUPAC Name |
5-methyloxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRBXQLEMYZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
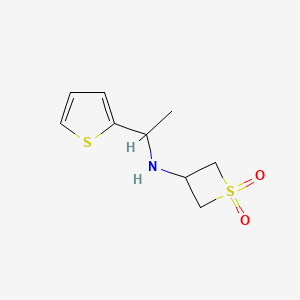
![tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12949355.png)
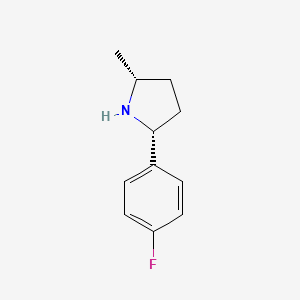
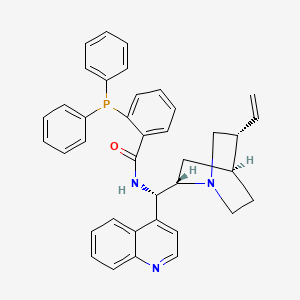
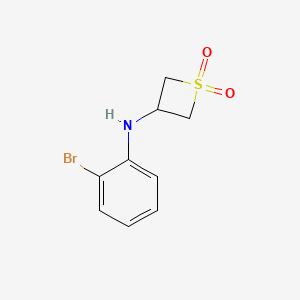
![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)
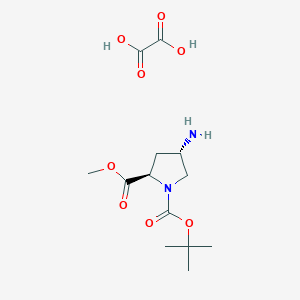


![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)

![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)

